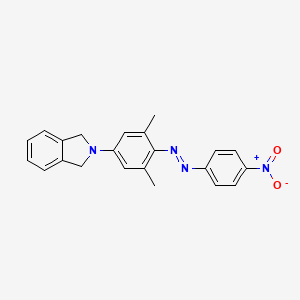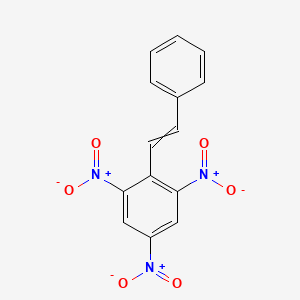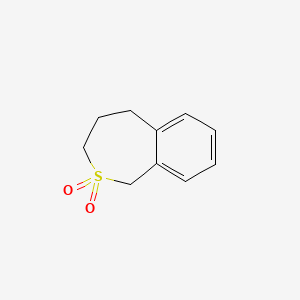
(2,2,3,4,4-d5)-Zymosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3,4,4-d5)-Zymosterol is a deuterated form of zymosterol, a key intermediate in the biosynthesis of cholesterol. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in the field of biochemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,4,4-d5)-Zymosterol typically involves the incorporation of deuterium atoms into the zymosterol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated precursors in the synthesis of zymosterol can lead to the formation of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Conducting isotope exchange reactions under controlled conditions to achieve the desired deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,3,4,4-d5)-Zymosterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of cholesterol.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: Deuterium atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions include various deuterated sterols and cholesterol derivatives, which are useful in biochemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
(2,2,3,4,4-d5)-Zymosterol has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand cholesterol biosynthesis and metabolism.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of cholesterol-lowering drugs.
Medicine: Used in research to develop new treatments for cholesterol-related disorders.
Industry: Employed in the production of deuterated compounds for various industrial applications, including pharmaceuticals and diagnostics.
Wirkmechanismus
The mechanism of action of (2,2,3,4,4-d5)-Zymosterol involves its role as an intermediate in the biosynthesis of cholesterol. It interacts with various enzymes and molecular targets in the cholesterol biosynthesis pathway, facilitating the conversion of lanosterol to cholesterol. The deuterium atoms in the molecule help in tracing and studying these biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid-2,2,3,4,4-d5: Another deuterated sterol used in metabolic studies.
Lithocholic Acid-2,2,3,4,4-d5 3-O-Glucuronide: A deuterated bile acid derivative used in research.
Uniqueness
(2,2,3,4,4-d5)-Zymosterol is unique due to its specific deuteration pattern, which makes it particularly useful in studying cholesterol biosynthesis and metabolism. Its stability and incorporation into biological systems without altering the natural processes make it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C27H44O |
|---|---|
Molekulargewicht |
389.7 g/mol |
IUPAC-Name |
(3S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20?,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI-Schlüssel |
CGSJXLIKVBJVRY-VDWRJBAWSA-N |
Isomerische SMILES |
[2H][C@@]1(C(C[C@]2(C(C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)





![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)
